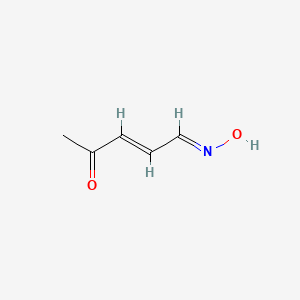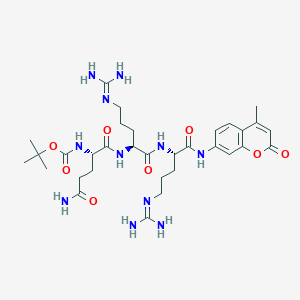
8-HYDROXYJULOLIDINE-9-ALDEHYDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyjulolidine-9-aldehyde (8-HJ) is a chemical compound that belongs to the class of heterocyclic compounds. It has been widely studied due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Fluorescent Probing and Bioimaging
8-Hydroxyjulolidine-9-aldehyde (HJ) has been utilized in creating a turn-on fluorescent probe for Al3+ ions, characterized by strong green fluorescence under ultraviolet light. This property allows for specific detection and bioimaging applications, as demonstrated by its successful use in detecting Al3+ and ATP in onion epidermal cells and adult zebrafish (Huang, Wang, & Xiao, 2019).
Chemosensor Development
HJ serves as a crucial component in the development of chemosensors. One such application is the detection of copper ion using HJ-based compounds. These chemosensors display changes in their ultraviolet-visible and emission spectra upon interaction with copper ions, highlighting HJ's utility in selective detection processes (Gao et al., 2014).
Study of Intramolecular Hydrogen Bonds
Research involving HJ has contributed to understanding intramolecular hydrogen bonds. Specifically, its derivatives have been used to investigate tautomeric equilibrium and dynamic structures of certain compounds, both in solution and solid state. This research provides valuable insights into the behavior of molecular structures under varying conditions (Schilf et al., 2004).
pH-Sensitive Detection Applications
HJ has been developed as a pH-sensitive fluorescent probe capable of detecting weak acid ions like hydrogen sulfide and silicate in aqueous solutions. This application demonstrates HJ's potential in studying chemical interactions in biological systems (Yang et al., 2013).
Drug Conjugation and Delivery
In the field of drug development, HJ-based compounds have been linked to the creation of antibody-drug conjugates. These conjugates utilize the aldehyde moiety of HJ for targeted delivery and release of cytotoxic agents, indicating potential applications in cancer therapy (Casi et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 8-Hydroxyjulolidine-9-aldehyde is hydrogen sulfide (H2S) and silicate in aqueous solution . These targets play a crucial role in various biological systems, including cellular signaling and metabolic processes.
Mode of Action
This compound acts as a probe that exhibits pH-sensitive detection of its targets . It interacts with hydrogen sulfide and silicate, displaying an excellent selectivity over other weak acid salts . This interaction allows the compound to detect H2S in live cells, providing a powerful method to study H2S chemistry in biological systems .
Result of Action
The result of the action of this compound is the detection of H2S in live cells . This enables the study of H2S chemistry in biological systems, contributing to our understanding of the role of H2S in various physiological processes .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The compound exhibits pH-sensitive detection, meaning its efficacy and stability may vary depending on the pH of the environment . Additionally, it is recommended to protect the compound from light and moisture, suggesting that these factors could also influence its action .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 8-HYDROXYJULOLIDINE-9-ALDEHYDE can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,4-pentanedione", "2-aminobenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and 2-aminobenzaldehyde in ethanol with the addition of acetic acid as a catalyst to form 8-hydroxy-2-(2-aminophenyl)chromen-4-one.", "Step 2: Reduction of 8-hydroxy-2-(2-aminophenyl)chromen-4-one with sodium borohydride in ethanol to form 8-hydroxy-2-(2-aminophenyl)chroman-4-ol.", "Step 3: Oxidation of 8-hydroxy-2-(2-aminophenyl)chroman-4-ol with sodium chlorite in acetic acid to form 8-hydroxy-2-(2-aminophenyl)chroman-4-one.", "Step 4: Conversion of 8-hydroxy-2-(2-aminophenyl)chroman-4-one to 8-HYDROXYJULOLIDINE-9-ALDEHYDE through a Pinner reaction with hydrochloric acid and sodium hydroxide in water." ] } | |
| 105847-59-4 | |
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





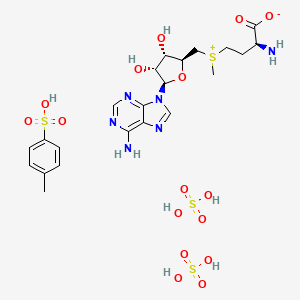
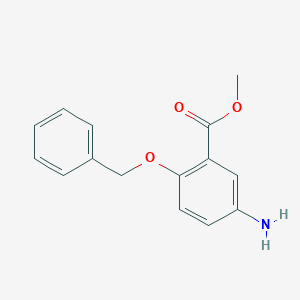
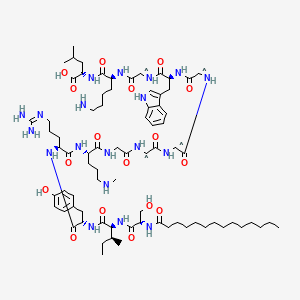
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)

